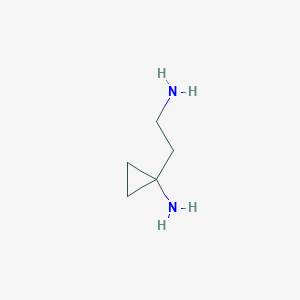

1-(2-Aminoethyl)cyclopropan-1-amine

Description

Overview of Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives are highly sought-after building blocks in organic synthesis due to the inherent ring strain of the three-membered ring. nih.gov This strain makes them susceptible to ring-opening reactions, providing access to a diverse array of acyclic and heterocyclic structures that would be challenging to synthesize through other means. chemimpex.com The unique electronic nature of the cyclopropane ring, with its "pi-character," also allows it to participate in a variety of transformations, including cycloadditions and rearrangements. Synthetic chemists have developed numerous methods for the stereoselective synthesis of cyclopropanes, further enhancing their utility in the construction of complex, chiral molecules. nih.govresearchgate.net

Significance of Amine Functionalities in Strained-Ring Systems

The incorporation of amine functionalities into strained-ring systems like cyclopropane gives rise to a class of compounds known as cyclopropylamines. These molecules are of particular interest in medicinal chemistry. researchgate.net The cyclopropyl (B3062369) group can act as a "bioisostere" for other chemical groups, such as a phenyl ring or a vinyl group, offering a way to fine-tune the pharmacological properties of a drug candidate. The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. researchgate.net Furthermore, the presence of the amine group provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological receptors.

Contextualization of 1-(2-Aminoethyl)cyclopropan-1-amine within Cyclopropane-Based Research

Given the established importance of both cyclopropane rings and amine functionalities, This compound represents an intriguing, yet underexplored, molecular scaffold. It features a geminal diamine arrangement on a cyclopropane ring, a structural motif that suggests potential as a chelating agent or as a building block for more complex structures. The ethylamine (B1201723) side chain adds another layer of functionality and potential for interaction.

The absence of dedicated studies on This compound highlights a potential gap in the exploration of small, functionalized cyclopropane derivatives. Future research would be necessary to elucidate its synthetic accessibility, chemical properties, and potential applications, for example, as a ligand in coordination chemistry or as a novel scaffold in drug discovery. Without such research, its role within the broader field of cyclopropane chemistry remains speculative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

794469-79-7 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1-(2-aminoethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C5H12N2/c6-4-3-5(7)1-2-5/h1-4,6-7H2 |

InChI Key |

ASADPWMASHWPHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCN)N |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 1 2 Aminoethyl Cyclopropan 1 Amine Analogues

Asymmetric Synthesis Approaches to Chiral Cyclopropane (B1198618) Amines

Chiral Pool Synthesis Leveraging Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. rsc.org This approach leverages the inherent chirality of molecules like amino acids, terpenes, and carbohydrates to construct complex chiral targets. For instance, enantiopure cyclopropanols can be prepared from the chiral pool through substrate-controlled asymmetric induction. rsc.org A series of conformationally restricted analogues of histamine (B1213489), including cis- and trans-cyclopropane derivatives, were synthesized starting from versatile chiral cyclopropane aldehydes, demonstrating the utility of this strategy for creating novel bioactive compounds. acs.org

Diastereomeric and Enantiomeric Resolution Techniques for Cyclopropane Amines

When a stereoselective synthesis is not feasible or provides insufficient purity, the separation of a racemic or diastereomeric mixture is required. Resolution techniques are crucial for obtaining single, pure stereoisomers.

Chromatographic methods are widely used for this purpose. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) like Chiralcel OD and Chiralcel OJ has proven effective for the enantiomeric resolution of racemic mixtures of trans-1,2-disubstituted cyclopropanes. nih.gov The separation efficiency depends on interactions such as dipole-dipole forces and hydrogen bonding between the analyte and the chiral stationary phase. nih.gov Gas chromatography on chiral stationary phases has also been used to analyze the enantiomeric excess of cyclopropane derivatives. nih.gov

Kinetic resolution is another powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This method can separate a racemic mixture of cyclic amines by providing the enantioenriched unreacted starting material and the derivatized product. ethz.ch For example, a protocol using an achiral N-heterocyclic carbene and a chiral hydroxamic acid co-catalyst has been developed for the kinetic resolution of secondary cyclic amines with high selectivity. ethz.ch

Stereochemical Characterization Methodologies: Chiral Derivatization for NMR Analysis

Unambiguous determination of the stereochemistry of the synthesized cyclopropane amines is a critical final step. While techniques like X-ray crystallography provide definitive structural information, they require suitable crystals, which can be difficult to obtain. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, especially when combined with chiral derivatizing agents (CDAs). rsc.orgwikipedia.org

A CDA is a chiral molecule that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and thus exhibit distinct signals (chemical shifts). rsc.orgwikipedia.org The integration of these separate signals allows for the precise determination of the enantiomeric excess (ee) of the original sample. researchgate.net

Common CDAs for amines and alcohols include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and α-methoxyphenylacetic acid (MPA). rsc.orgmdpi.com The derivatization can often be performed directly in the NMR tube, providing a rapid and efficient method for analysis. rsc.org Other reagents, such as (S)-citronellal or combinations like 2-formylphenylboronic acid and BINOL, form diastereomeric imines or iminoboronate esters with primary amines, which also show well-resolved signals in ¹H NMR spectra. researchgate.netmdpi.com

Table 4: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis of Amines

| Chiral Derivatizing Agent (CDA) | Analyte | Diastereomeric Product | NMR Nucleus | Reference |

| α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) | Alcohols, Amines | Amides/Esters | ¹H, ¹⁹F | rsc.orgwikipedia.org |

| α-Methoxyphenylacetic acid (MPA) | Alcohols, Amines | Amides/Esters | ¹H | rsc.orgmdpi.com |

| (S)-Citronellal | Primary Amines | Imines | ¹H, ¹³C | mdpi.com |

| 2-Formylphenylboronic acid / (S)-BINOL | Primary Amines | Iminoboronate esters | ¹H | researchgate.net |

Reaction Mechanisms and Inherent Reactivity of 1 2 Aminoethyl Cyclopropan 1 Amine

Cyclopropane (B1198618) Ring Strain and Its Impact on Reactivity

The high reactivity of cyclopropane and its derivatives is a direct consequence of the significant ring strain present in the three-membered ring. utexas.edu This strain is a combination of angle strain and torsional strain.

Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, and the ideal bond angle for this hybridization is 109.5°. libretexts.org However, the geometry of the equilateral triangle in cyclopropane forces the C-C-C bond angles to be 60°. wikipedia.orglibretexts.org This severe deviation from the ideal angle results in significant angle strain. libretexts.org To accommodate this, the carbon-carbon bonds in cyclopropane are described as "bent" or "banana" bonds, where the orbital overlap occurs at an angle rather than head-on. libretexts.orgyoutube.com This poor orbital overlap leads to weaker carbon-carbon bonds. libretexts.org

Torsional Strain: In addition to angle strain, the cyclopropane ring also experiences torsional strain. libretexts.org This arises from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. libretexts.orglumenlearning.com In a planar structure like cyclopropane, all C-H bonds on neighboring carbons are eclipsed, leading to repulsive interactions and increased energy. lumenlearning.com It is estimated that torsional strain contributes about 9 kcal/mol to the total ring strain of cyclopropane. utexas.edu

The total ring strain in cyclopropane is estimated to be around 27.5 to 28 kcal/mol. utexas.edulibretexts.org This high level of strain is the primary driver for the chemical reactivity of the cyclopropane ring.

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Sources of Strain |

| Cyclopropane | 27.5 - 28 utexas.edulibretexts.org | Angle Strain, Torsional Strain utexas.edulibretexts.org |

| Cyclobutane | 26.4 libretexts.org | Angle Strain, Torsional Strain libretexts.org |

| Cyclopentane | 6.2 libretexts.org | Torsional Strain libretexts.org |

The significant ring strain in cyclopropane directly impacts the strength of its carbon-carbon bonds, making them considerably weaker than those in acyclic alkanes. The C-C bond energy in cyclopropane is approximately 61-65 kcal/mol, which is substantially lower than the approximately 88 kcal/mol for a C-C bond in propane. utexas.edulibretexts.org This weakening of the C-C bonds makes them more susceptible to cleavage in chemical reactions. utexas.edu

The increased π-character of the C-C bonds in cyclopropane, a result of the bent bond formation, allows it to react in ways similar to alkenes. wikipedia.org For instance, cyclopropane can undergo addition reactions with electrophiles, a characteristic not typically observed in other alkanes. wikipedia.org The presence of donor and acceptor substituents on the cyclopropane ring can further polarize the C-C bonds, facilitating ring-opening reactions. rsc.org

Cyclopropane Ring-Opening Reactions

The high ring strain of the cyclopropane core in 1-(2-aminoethyl)cyclopropan-1-amine makes it susceptible to a variety of ring-opening reactions. These reactions are driven by the release of the strain energy, which is over 100 kJ/mol (approximately 24 kcal/mol). nih.gov The specific pathway for ring-opening is influenced by the nature of the attacking reagent (nucleophile, electrophile, or radical) and the substituents on the cyclopropane ring.

Cyclopropanes bearing electron-withdrawing (acceptor) groups are susceptible to nucleophilic attack, leading to ring-opening. nih.gov In the case of this compound, the amino groups can act as internal nucleophiles or influence the reactivity towards external nucleophiles. The general mechanism for nucleophilic ring-opening often proceeds via an S_N2-like pathway, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. acs.orgresearchgate.net

Donor-acceptor cyclopropanes (DACs), which have both an electron-donating and an electron-withdrawing group, are particularly reactive towards nucleophiles. rsc.org The donor group enhances the nucleophilicity of one part of the molecule while the acceptor group increases the electrophilicity of another, facilitating the ring-opening process. rsc.org Common nucleophiles that can open the cyclopropane ring include thiophenolates, azides, indoles, and various carbon nucleophiles. nih.govacs.orgrsc.org The reaction can be catalyzed by Brønsted or Lewis acids, which activate the cyclopropane ring towards nucleophilic attack. acs.orgrsc.org

Cyclopropanes can also undergo ring-opening reactions initiated by electrophiles. wikipedia.org The increased π-character of the C-C bonds allows the cyclopropane ring to act as a nucleophile and react with strong electrophiles. wikipedia.org For example, hydrohalogenation with hydrohalic acids results in the formation of linear 1-halopropanes. wikipedia.org

The mechanism of electrophilic ring-opening can involve the formation of a corner-protonated cyclopropane intermediate. acs.org The electrophile adds to a carbon atom, leading to the cleavage of an adjacent C-C bond and the formation of a carbocationic intermediate, which is then trapped by a nucleophile. acs.orgrsc.org The regioselectivity of the ring-opening is governed by Markovnikov's rule, with the more stable carbocation being formed preferentially. wikipedia.org

The C-C bonds of cyclopropanes can also be cleaved through radical-mediated pathways. nih.gov This can be initiated by the addition of a radical species to the cyclopropane ring. nih.gov For instance, a phenylselenyl radical can add to a methylenecyclopropane, leading to a ring-opening to form a more stable alkyl radical. nih.gov

Another pathway involves the formation of a cyclopropyl (B3062369) radical, which can then rearrange to an allyl radical. acs.org This type of rearrangement is a key step in the radical-mediated cleavage of cyclopropenes to form 1,3-dienes. acs.org The cleavage of the cyclopropane ring can also be initiated by singlet oxygen. acs.org These radical reactions provide a powerful method for the functionalization of cyclopropane-containing molecules. nih.gov

Enzyme-Catalyzed Ring Cleavage in Related Cyclopropane Systems

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. While specific enzymatic studies on this compound are not extensively documented, the broader field of biocatalysis offers insights into potential transformations. Enzymes, particularly those involved in isoprenoid biosynthesis, have been shown to catalyze the formation and cleavage of cyclopropane rings. nih.gov

Cyclopropanes are found in various natural products, and their inclusion in drug molecules can enhance affinity, metabolic stability, and rigidity. nih.gov The enzymatic synthesis of cyclopropanes often involves engineered enzymes, such as modified P450 enzymes or globins, which can perform cyclopropanations with high diastereoselectivity and enantioselectivity. nih.gov

Conversely, enzymatic ring-opening of activated cyclopropanes, such as donor-acceptor (D-A) cyclopropanes, is a known process. scispace.comresearchgate.net These reactions are typically triggered by a Lewis acid catalyst that coordinates to an electron-withdrawing group, facilitating nucleophilic attack and subsequent ring cleavage. scispace.com For instance, enantioselective ring-opening of D-A cyclopropanes with amine nucleophiles has been used to synthesize enantioenriched γ-aminobutyric acid (GABA) derivatives. scispace.com Another well-studied example is the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene, which is formed from S-adenosylmethionine (SAM) by the PLP-dependent enzyme ACC synthase in a reaction that involves the formation of a cyclopropane ring. nih.gov

Although this compound lacks the typical electron-withdrawing groups of D-A cyclopropanes, the possibility of enzymatic activation and cleavage cannot be entirely dismissed, particularly within a specific enzyme active site that could facilitate protonation or other forms of activation.

Reactivity of Amine Functionalities

The chemical behavior of this compound is dominated by the presence of two primary amine groups: one directly attached to the cyclopropane ring and another at the terminus of the ethyl side chain. These groups possess a lone pair of electrons on the nitrogen atom, making them both basic and nucleophilic. libretexts.org

Nucleophilic Character and Basicity of Primary Amines

The lone pair of electrons on the nitrogen atoms in this compound defines its fundamental reactivity. This electron density allows the amines to act as nucleophiles, attacking electron-deficient centers, and as Brønsted-Lowry bases, accepting protons from acids. libretexts.orglibretexts.org

Basicity: Amines are weak bases that react with acids to form ammonium (B1175870) salts. libretexts.org The basicity of an amine is typically expressed by the pKₐ of its conjugate acid. For simple primary alkylamines, the pKₐ values of their ammonium ions are around 10-11, indicating they are more basic than ammonia. libretexts.org The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen, making the amine more basic. libretexts.org The two amine groups in the target molecule are expected to exhibit similar basicity to other small primary amines.

| Amine | Conjugate Acid | pKₐ of Conjugate Acid |

| Ammonia (NH₃) | Ammonium (NH₄⁺) | 9.24 |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | Ethylammonium (CH₃CH₂NH₃⁺) | 10.75 |

| Diethylamine ((CH₃CH₂)₂NH) | Diethylammonium ((CH₃CH₂)₂NH₂⁺) | 10.93 |

| Pyridine (C₅H₅N) | Pyridinium (C₅H₅NH⁺) | 5.25 |

This table presents the pKₐ values for the conjugate acids of several common amines to provide context for the expected basicity of the primary amine groups in this compound.

Nucleophilicity: The nucleophilicity of amines generally parallels their basicity, though it is more sensitive to steric hindrance. masterorganicchemistry.comyoutube.com Primary amines are potent nucleophiles that readily participate in substitution and addition reactions. libretexts.orgyoutube.com The order of nucleophilicity often follows: secondary amine > primary amine > ammonia. masterorganicchemistry.com Due to minimal steric hindrance around the two primary amine groups, this compound is expected to be a strong nucleophile.

Electrophilic Alkylation and Acylation Reactions

Primary amines readily react with electrophiles like alkyl halides and acid chlorides in nucleophilic substitution reactions. msu.edumsu.edu

Alkylation: The reaction with alkyl halides (S_N2 reaction) introduces an alkyl group onto the nitrogen atom. msu.edu A significant challenge in the alkylation of primary amines is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt. msu.edumsu.edu Using a large excess of the initial amine can favor mono-alkylation. msu.edu

Acylation: In contrast, the reaction of primary amines with acid chlorides or acid anhydrides to form amides is typically easier to control. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This deactivation prevents further acylation.

Condensation and Imine Formation Reactions

One of the hallmark reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is a nucleophilic addition followed by an elimination of water and is typically catalyzed by acid. wikipedia.orglibretexts.org

The mechanism involves several reversible steps:

Nucleophilic Addition: The amine's lone pair attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and yielding a protonated imine (iminium ion). libretexts.org

Deprotonation: A base (like water or another amine molecule) removes the final proton from the nitrogen to give the neutral imine product. libretexts.org

Given that this compound possesses two primary amine groups, it can potentially react with one or two equivalents of a carbonyl compound to form a mono-imine or a di-imine, depending on the stoichiometry and reaction conditions. The reversible nature of imine formation means the reaction is often driven to completion by removing the water that is formed. wikipedia.orgnih.gov

Oxidative and Reductive Transformations of Amine Groups

The amine functional groups can undergo various oxidative and reductive transformations.

Oxidation: The oxidation of amines can lead to a variety of products depending on the amine's structure (primary, secondary, or tertiary) and the oxidizing agent used. youtube.com While tertiary amines can be oxidized to form stable N-oxides, the oxidation of primary and secondary amines is more complex and can yield products such as hydroxylamines, nitroso compounds, or imines. youtube.com For example, the oxidation of a primary amine can lead to an imine, which may then be hydrolyzed to a ketone or aldehyde.

Reduction: The amine functional group itself is in a reduced state and is not typically subject to further reduction. However, the term "reductive transformation" in the context of amines often refers to reductive amination. This is a powerful method for synthesizing amines, where a carbonyl compound reacts with an amine to form an imine or enamine in situ, which is then immediately reduced (e.g., by sodium cyanoborohydride) to the corresponding amine. masterorganicchemistry.com This process is a formation method rather than a reaction of the pre-formed this compound.

Derivatization Strategies for Functionalization and Structural Diversification of 1 2 Aminoethyl Cyclopropan 1 Amine

Derivatization of Primary and Secondary Amine Centers

The presence of two primary amine functionalities serves as a gateway for numerous chemical transformations. These nucleophilic centers can readily react with a wide array of electrophiles to yield functionally diverse products.

The primary amine groups of 1-(2-aminoethyl)cyclopropan-1-amine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are widely used to introduce a vast range of substituents.

Amide Formation: Amides are typically synthesized by reacting the diamine with acylating agents such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. Depending on the stoichiometry of the reactants, either mono- or di-acylated products can be obtained.

Sulfonamide Synthesis: Similarly, sulfonamides are formed through the reaction of the diamine with sulfonyl chlorides. This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. One-pot methods using cyanuric chloride to activate amine-derived sulfonate salts offer a mild and efficient alternative to traditional methods that use harsh reagents. organic-chemistry.org This approach can be applied to a wide variety of amines to produce sulfonamides in good to excellent yields. organic-chemistry.org The resulting sulfonamides are important functional groups in medicinal chemistry.

Here is a table summarizing these derivatization reactions:

| Reagent Type | General Structure | Resulting Functional Group | Product Type |

| Acyl Chloride | R-COCl | Amide | Mono- or Di-amide |

| Acid Anhydride | (R-CO)₂O | Amide | Mono- or Di-amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide | Mono- or Di-sulfonamide |

Synthesis of Carbamates and Ureas

Carbamates and ureas are another important class of derivatives accessible from this compound. These functional groups are prevalent in pharmaceuticals and agrochemicals.

Carbamate Formation: Carbamates are typically formed by reacting amines with chloroformates or by using methods that avoid phosgene (B1210022) derivatives. A mild and efficient technique involves the reaction of amines with carbamic acids, which are generated in situ from the amine and carbon dioxide (CO₂) with a DBU catalyst. nih.gov These carbamic acids can then react with activated alcohols under Mitsunobu conditions to yield carbamates. nih.gov Another approach is the reaction with alkyl phenyl carbonates, which can allow for the selective mono-carbamate protection of aliphatic diamines. kiku.dk

Urea (B33335) Synthesis: Ureas are synthesized by reacting the diamine with isocyanates. conicet.gov.ar Alternatively, modern methods allow for urea synthesis directly from amines and CO₂. organic-chemistry.org In one such method, carbamic acids derived from primary amines and CO₂ react with Mitsunobu reagents to generate isocyanates in situ, which are then trapped by another amine to form the urea. nih.govbohrium.com This allows for the synthesis of both symmetrical and unsymmetrical ureas under mild conditions. organic-chemistry.org

The following table outlines the synthesis of carbamates and ureas:

| Derivative | Reagent(s) | General Reaction |

| Carbamate | Alkyl Chloroformate (R-O-COCl) | Reaction with the amine to form an N-C(O)O-R linkage. |

| Carbamate | CO₂, Alcohol (R-OH), Mitsunobu Reagents | In situ formation of carbamic acid followed by reaction with activated alcohol. nih.gov |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic addition of the amine to the isocyanate. conicet.gov.ar |

| Urea | CO₂, Another Amine (R'-NH₂), Mitsunobu Reagents | In situ formation of an isocyanate followed by trapping with a second amine. nih.gov |

Imine and Enamine Formation

The reaction of amines with aldehydes and ketones leads to the formation of imines (also known as Schiff bases) from primary amines and enamines from secondary amines. libretexts.org

Imine Formation: this compound, having two primary amine groups, reacts with aldehydes or ketones in an acid-catalyzed process to form imines. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orgpressbooks.pub Given the two primary amines in the starting material, reaction with two equivalents of a carbonyl compound can lead to the formation of a di-imine. These reactions are typically reversible and can be hydrolyzed back to the amine and carbonyl compound under acidic aqueous conditions. masterorganicchemistry.comlibretexts.org

Enamine Formation: The formation of an enamine involves the reaction of a secondary amine with an aldehyde or ketone. libretexts.org The mechanism is similar to imine formation up to the iminium ion stage. libretexts.org However, since a secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in a C=C double bond conjugated to the nitrogen atom (an ene-amine). libretexts.org As this compound contains only primary amines, it will form imines upon reaction with carbonyl compounds. Enamine formation would only be possible after one of the primary amines has been converted into a secondary amine through a separate derivatization step.

Selective Derivatization and Orthogonal Protection of Amine Functionalities

A significant challenge and opportunity in the chemistry of this compound is the selective functionalization of one amine group in the presence of the other. This can be achieved by exploiting the subtle differences in reactivity between the primary amine on the ethyl chain and the sterically more hindered primary amine on the cyclopropyl (B3062369) ring. An alternative and more controlled approach is the use of orthogonal protecting groups. acs.org

Orthogonal protection strategies allow for the deprotection of one functional group under specific conditions without affecting another. sigmaaldrich.com This is a cornerstone of complex molecule synthesis, including peptide synthesis. sigmaaldrich.com For a diamine like this compound, one could protect one amine with a group removable under acidic conditions (e.g., Boc), and the other with a group removable under basic conditions (e.g., Fmoc) or by other specific reagents.

For instance, the Dde and ivDde protecting groups are stable to the piperidine (B6355638) used to remove Fmoc groups and the trifluoroacetic acid used to remove Boc groups, but are selectively cleaved with hydrazine. sigmaaldrich.com This allows for site-specific modification of molecules. sigmaaldrich.com Similarly, the dM-Dmoc group is stable to both acidic and basic conditions but can be removed under nearly neutral oxidative conditions, offering another layer of orthogonality. nih.gov

The choice of protecting group and the reaction conditions can allow for a stepwise and controlled derivatization of the two amine centers, opening a path to complex, non-symmetrical derivatives.

The table below lists common amine protecting groups and their cleavage conditions, which could be applied in an orthogonal strategy.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) nih.gov |

| Carboxybenzyl | Cbz | Catalytic hydrogenation nih.gov |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.com |

| 1,3-Dithian-2-ylmethoxycarbonyl | dM-Dmoc | Oxidative conditions (e.g., NaIO₄) nih.gov |

Formation of Cyclic Derivatives and Bridged Systems

The presence of two nucleophilic amine groups within the same molecule provides the opportunity for intramolecular reactions to form new heterocyclic structures. By reacting the diamine with suitable bifunctional electrophiles, a variety of cyclic derivatives can be synthesized. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a large heterocyclic ring.

More sophisticated strategies can be employed to create bridged bicyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. acs.org One conceptual approach is to first derivatize both amine groups and then introduce a chemical linker that connects them.

Alternatively, intramolecular cyclization reactions can be designed. For example, a derivative of this compound could undergo an intramolecular C-H amination, inspired by reactions like the Hofmann-Löffler-Freytag (HLF) reaction, to construct a new C-N bond and form a bridged bicyclic amine. acs.org Other methods, such as carbene cascade reactions, have also been developed to synthesize bridged polycyclic ring systems. ornl.gov The synthesis of bridged piperazines has been accomplished by reacting piperazine-2,6-diones with dielectrophiles. researchgate.net These advanced synthetic methods could potentially be adapted to derivatives of this compound to generate novel and complex bridged scaffolds containing the unique cyclopropane (B1198618) motif. Such structures would rigidly orient substituents in three-dimensional space, a valuable feature for probing biological interactions.

Computational Chemistry and Theoretical Investigations of 1 2 Aminoethyl Cyclopropan 1 Amine

Quantum Chemical Studies of Conformation and Electronic Structure

Quantum chemical methods are employed to meticulously study the conformational preferences and electronic characteristics of 1-(2-Aminoethyl)cyclopropan-1-amine. These studies are fundamental to understanding its intrinsic properties.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. icm.edu.pl These calculations help identify the most stable (lowest energy) conformation of the molecule.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, provides insights into the molecule's stability and optical and electrical properties. nih.gov Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table presents expected values based on typical DFT calculations for similar organic molecules.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(ring)-C(ring) | 1.51 |

| C(ring)-N | 1.47 |

| C-C(ethyl) | 1.54 |

| C(ethyl)-N | 1.46 |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | ~60 |

| N-C(ring)-C(ring) | 118 |

| C(ring)-C-C(ethyl) | 115 |

| C-C(ethyl)-N | 110 |

| Dihedral Angles (°) | |

| N-C(ring)-C-C(ethyl) | Variable (Conformational) |

Ab initio and semiempirical methods offer alternative approaches for studying this compound. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org These "first-principles" calculations can be computationally intensive but provide highly accurate results, especially for smaller molecules. libretexts.org They are essential when studying systems with novel electronic environments where empirical data is unavailable. libretexts.org

Semiempirical methods bridge the gap between ab initio and purely empirical force-field methods. libretexts.org They incorporate some experimental data to simplify calculations, making them computationally less demanding. libretexts.org This allows for the study of larger systems or more complex processes. These methods are particularly useful for exploring electronic properties like dipole moments and polarizability, as they explicitly treat valence electrons. libretexts.org The choice between ab initio and semiempirical methods depends on the desired balance between accuracy and computational cost.

Analysis of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and mapping out potential reaction pathways.

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of transition states. nih.gov This information is vital for calculating the activation energy barrier, which determines the reaction rate.

The entire reaction pathway can be visualized through an energy landscape map. researchgate.net This map plots the potential energy of the system as a function of one or more reaction coordinates, revealing minima (stable reactants, intermediates, and products) and saddle points (transition states). elifesciences.org By mapping the energy landscape, chemists can identify the most favorable reaction pathways and understand the dynamics of conformational transitions. nih.gov For complex processes, such as protein-protein association or enzymatic reactions, energy landscapes provide a detailed picture of the underlying molecular events. nih.gov

The strained three-membered ring of the cyclopropane (B1198618) moiety in this compound is susceptible to ring-opening reactions. Computational modeling can elucidate the mechanisms of these reactions. Studies on related cyclopropane-containing molecules, such as 1-aminocyclopropane-1-carboxylate, show that enzymatic reactions can proceed through specific ring-opening pathways. nih.gov Theoretical models can investigate different potential mechanisms, such as the cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org By calculating the energies of intermediates and transition states for each proposed step, the most energetically favorable mechanism can be determined. This analysis can reveal the role of specific functional groups or catalysts in facilitating the ring-opening process. nih.govorganic-chemistry.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the flexibility and conformational changes of this compound. nih.gov In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion, offering insights that are difficult to obtain experimentally. nih.gov

By simulating the molecule in a solvent like water, MD can explore its conformational space under realistic conditions. nih.gov This is particularly useful for analyzing the flexibility of the aminoethyl side chain and its interactions with the cyclopropane ring. The simulation trajectory can be analyzed to identify the most populated conformations, the transitions between them, and the timescale of these motions. mdpi.com Parameters such as the radius of gyration and root-mean-square deviation (RMSD) can quantify the molecule's compactness and structural stability over the simulation. nih.govmdpi.com MD simulations are invaluable for understanding how the molecule's shape and dynamics influence its interactions with other molecules, such as biological receptors. nih.govmdpi.com

Table 2: Typical Analysis from a Molecular Dynamics Simulation of this compound This table outlines the types of data and insights that can be extracted from an MD simulation.

| Analysis Type | Information Gained | Potential Findings for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating structural stability. mdpi.com | The system reaches equilibrium after a certain time, with fluctuations around a stable average structure. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. mdpi.com | The terminal aminoethyl group exhibits higher flexibility compared to the more rigid cyclopropane ring. |

| Radius of Gyration (Rg) | Measures the overall compactness of the molecule. nih.gov | The molecule may adopt more folded or extended conformations depending on solvent interactions. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. mdpi.com | Identification of several key low-energy conformations of the aminoethyl side chain. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. nih.gov | Strong hydration shells are observed around the polar amine groups, indicating significant solvent interaction. |

Predictive Modeling for Structure-Reactivity and Stereoselectivity Relationships

The prediction of chemical reactivity and stereoselectivity through computational means represents a significant advancement in modern chemistry, allowing for the rational design of synthetic routes and the a priori assessment of a molecule's behavior. For this compound, predictive modeling can provide invaluable insights into its reactivity profile and the stereochemical outcomes of its reactions. This is achieved by establishing a correlation between the compound's structural features and its chemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. wikipedia.org These models are mathematical representations that relate the chemical structure of a compound to its reactivity or physical properties. wikipedia.org The development of such models for this compound would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Machine learning algorithms are increasingly being employed to build sophisticated predictive models from these descriptors. acs.org Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF) can be trained on datasets of molecules with known reactivity or stereoselectivity to generate models capable of predicting these properties for new compounds like this compound. researchgate.netarxiv.org

A hypothetical QSAR study on a series of derivatives of this compound could be performed to predict their reactivity in a specific reaction, for instance, N-acylation. The descriptors for the model would be calculated for each derivative, and the model's predictive power would be assessed using statistical metrics.

For the prediction of stereoselectivity, computational approaches can model the transition states of competing reaction pathways. rsc.org The difference in the activation energies of these transition states determines the stereochemical outcome of the reaction. For reactions involving this compound, which possesses a chiral center at the C1 position of the cyclopropane ring, predicting the stereoselectivity is crucial.

Advanced computational techniques, such as the use of composite machine learning methods, can be applied to quantitatively predict the enantiomeric ratio for a given reaction. researchgate.netarxiv.org These methods can capture complex, non-linear relationships between the structural features of the reactants, catalysts, and solvents and the stereochemical outcome of the reaction. researchgate.netarxiv.org

The following tables illustrate the types of data that would be generated in a predictive modeling study of this compound and its derivatives.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 100.16 g/mol |

| Atom Count | 15 | |

| Bond Count | 15 | |

| Number of Rings | 1 | |

| Number of Amino Groups | 2 | |

| Topological | Wiener Index | 132 |

| Balaban J Index | 2.87 | |

| Kier Flexibility Index | 2.56 | |

| Quantum-Chemical | HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV | |

| Dipole Moment | 1.9 D | |

| Mulliken Charge on N1 | -0.85 | |

| Mulliken Charge on N2 | -0.88 |

Table 2: Illustrative Statistical Results of a Hypothetical 3D-QSAR Model for Reactivity Prediction

| Model | q² (Cross-validated R²) | N (Number of Components) | r² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value |

| CoMFA | 0.65 | 5 | 0.92 | 0.21 | 145.8 |

| CoMSIA | 0.68 | 4 | 0.90 | 0.24 | 120.3 |

In a hypothetical Comparative Molecular Field Analysis (CoMFA) study, the steric and electrostatic fields around a set of aligned molecules are correlated with their observed reactivity. mdpi.com The cross-validated R² (q²) value indicates the predictive ability of the model, with a value greater than 0.5 generally considered good. mdpi.com The non-cross-validated R² (r²) reflects the model's ability to fit the training set data. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) extends this by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more nuanced understanding of the structure-reactivity relationship. mdpi.com The relative contributions of these fields can guide the design of new derivatives with enhanced or diminished reactivity.

Table 3: Example of Field Contributions in a Hypothetical CoMSIA Model

| Field | Contribution (%) |

| Steric | 35 |

| Electrostatic | 40 |

| Hydrophobic | 15 |

| H-Bond Donor | 5 |

| H-Bond Acceptor | 5 |

These predictive models, once validated, can be powerful tools for in silico screening of virtual libraries of compounds, prioritizing synthetic efforts towards molecules with desired reactivity and stereoselectivity profiles.

Applications As a Synthetic Building Block and Scaffold in Advanced Organic Synthesis

Design Principles for Cyclopropane-Containing Scaffolds

The design of scaffolds containing cyclopropane (B1198618) rings is guided by several key principles that leverage the unique geometry and electronic nature of this strained ring system. These principles are crucial for achieving desired molecular shapes and biological activities.

A primary advantage of incorporating a cyclopropane ring into a molecule is the significant conformational restriction it imposes. acs.org Unlike flexible alkyl chains, the three carbon atoms of a cyclopropane ring are constrained to a single plane. libretexts.org This rigidity minimizes the entropic penalty associated with a ligand adopting a specific conformation required for binding to a biological target, which can lead to enhanced potency. researchgate.net The substituents on a cyclopropane ring are held in a fixed spatial relationship, which can be either cis or trans. This fixed geometry reduces the number of accessible conformations, allowing for the design of molecules with well-defined shapes. acs.orgresearchgate.net For instance, the strategic placement of substituents on the cyclopropane ring can lead to steric repulsion between adjacent groups, further restricting rotation and locking the molecule into a preferred conformation. acs.org This principle has been effectively used to design conformationally restricted analogs of bioactive molecules. acs.org

The constrained nature of the cyclopropane ring also means that the C-H bonds are held in eclipsed conformations, leading to maximum torsional strain. libretexts.org This inherent strain contributes to the unique reactivity of cyclopropane derivatives. researchgate.net

Table 1: Impact of Cyclopropane Ring on Molecular Properties

| Property | Description | Reference |

| Conformational Rigidity | The planar and rigid nature of the cyclopropane ring restricts the rotational freedom of attached substituents, leading to a more defined three-dimensional structure. | acs.orglibretexts.orgresearchgate.net |

| Three-Dimensionality | The non-planar arrangement of substituents relative to the rest of the molecule introduces valuable 3D character, which is often desirable in drug design to improve target engagement and specificity. | bohrium.comnih.gov |

| Metabolic Stability | The C-H bonds on a cyclopropane ring are generally stronger and less accessible to metabolic enzymes compared to those in flexible alkyl chains, which can lead to increased metabolic stability. | nih.govrsc.org |

| Lipophilicity | The incorporation of a cyclopropane ring can modulate the lipophilicity of a molecule, often reducing it compared to a gem-dimethyl or isopropyl group, which can be beneficial for pharmacokinetic properties. | rsc.org |

The topology of a cyclopropane-containing scaffold plays a critical role in its utility as a building block. The arrangement of functional groups on the cyclopropane ring dictates how it can be integrated into larger, more complex molecules. For a bifunctional scaffold like 1-(2-Aminoethyl)cyclopropan-1-amine, the relative orientation of the two amine groups is fixed. This pre-organization can be advantageous in syntheses where a specific spatial arrangement of reactive centers is required.

The design of such scaffolds often involves creating a low molecular weight, bifunctional molecule that can be derivatized in a divergent and orthogonal manner. nih.gov This allows for the generation of a wide variety of structurally diverse compounds from a single, readily accessible precursor. nih.gov The ability to functionalize the scaffold in multiple directions is a key consideration in the design of building blocks for combinatorial chemistry and the generation of compound libraries for drug discovery. nih.govnih.gov

Integration into Complex Molecular Architectures

The unique reactivity and defined stereochemistry of cyclopropane derivatives make them valuable building blocks for the synthesis of complex molecular architectures, including heterocyclic systems and macrocycles.

The cyclopropane-amine moiety is a versatile synthon for the construction of various nitrogen-containing heterocycles. The strained nature of the cyclopropane ring can be exploited in ring-opening reactions to generate larger, more complex heterocyclic systems. researchgate.net For example, donor-acceptor cyclopropanes can undergo formal [3+2] cycloadditions with various dipolarophiles to construct five-membered rings. researchgate.net

The presence of two amine groups in this compound provides multiple nucleophilic centers that can participate in cyclization reactions. This can lead to the formation of fused, bridged, or spiro N-heterocyclic systems. nih.gov The synthesis of cyclopropane-fused lactams from unsaturated amines is one example of how the cyclopropane moiety can be integrated into a heterocyclic framework. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Cyclopropane Precursors

| Heterocycle Type | Synthetic Strategy | Reference |

| Cyclopropane-fused Lactams | Intramolecular cyclopropanation of α-diazo amides derived from unsaturated amines. | nih.gov |

| Cyclopentanes | Lewis acid-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes with alkenes. | researchgate.net |

| Quinoxalines | Condensation reaction of a diketone containing a cyclopropane ring with phenylenediamine. | nih.gov |

The rigid nature of the cyclopropane ring makes it an excellent building block for the construction of macrocycles with well-defined conformations. nih.gov The incorporation of a constrained unit like a cyclopropane can pre-organize a linear precursor for macrocyclization, potentially increasing the efficiency of the ring-closing reaction.

Role in Ligand Design and Medicinal Chemistry Scaffolds

The cyclopropyl (B3062369) group is a "bioisostere" of other common chemical groups, such as vinyl and phenyl groups, but with distinct steric and electronic properties. This makes it a valuable tool in ligand design for fine-tuning the properties of a drug candidate. nih.govmdpi.com The incorporation of a cyclopropane ring can lead to a range of beneficial effects, including enhanced potency, improved metabolic stability, and reduced off-target effects. nih.govnih.gov

The compound this compound and similar diamine-containing cyclopropanes can serve as scaffolds for the development of ligands that can chelate metal ions or interact with multiple binding sites on a biological target. researchgate.net The defined spatial relationship between the two amino groups can be exploited to create ligands with high affinity and selectivity. For example, conformationally restricted analogues of histamine (B1213489) containing a cyclopropane ring have been shown to be highly selective agonists for the histamine H3 receptor. acs.org Chiral cyclopropane scaffolds are particularly valuable in medicinal chemistry as they allow for the synthesis of enantiopure drugs, which can have improved efficacy and reduced side effects. nih.govacs.orgnih.govrochester.edu

Scaffold Hopping and Fragment Linking Strategies

The unique structural features of this compound, namely its rigid cyclopropane core and the presence of two primary amine functionalities at a defined spatial separation, position it as a valuable building block in advanced organic synthesis, particularly in the realms of scaffold hopping and fragment linking.

Scaffold Hopping:

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a molecule while aiming to retain or improve its biological activity. This technique is often employed to navigate around existing patents, improve physicochemical properties, or explore new chemical space. The 1,1-disubstituted cyclopropane motif within this compound offers a rigid and three-dimensional alternative to more common, flexible acyclic linkers or flat aromatic systems.

While direct literature examples of scaffold hopping explicitly using this compound are not prevalent, the principles of this strategy suggest its potential. For instance, a flexible diamine linker in a known bioactive compound could be replaced with the rigid cyclopropane backbone of this compound. This substitution would introduce conformational constraint, which could lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding. The defined geometry of the amino groups on the cyclopropane ring can mimic the spatial orientation of functional groups in the original scaffold, thus preserving key binding interactions.

Fragment Linking:

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. Once two or more fragments that bind to adjacent sites on the target are identified, they can be connected using a chemical linker to create a more potent, larger molecule.

This compound is an ideal candidate for a linker in fragment linking strategies. Its two primary amine groups provide reactive handles for coupling with fragments that possess suitable electrophilic groups (e.g., carboxylic acids, aldehydes, or activated esters). The cyclopropane ring serves as a rigid spacer, ensuring that the linked fragments are held in a specific orientation relative to one another. The length and geometry of the ethylamine (B1201723) side chain further dictate the possible spatial arrangements of the linked fragments. The choice of a cyclopropane-based linker over a more flexible alkyl chain can be advantageous in optimizing the binding pose of the final molecule, as it reduces the number of accessible conformations, thereby potentially increasing potency and selectivity.

The utility of diamine linkers in creating more complex molecules is a well-established concept in medicinal chemistry, and the unique conformational properties of the cyclopropane ring in this compound make it a particularly interesting linker for exploration in FBDD campaigns.

Bioisosteric Replacements Using the Cyclopropane Motif

Bioisosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. wikipedia.org This strategy is employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. wikipedia.org The cyclopropane ring, a key feature of this compound, is a well-established and versatile bioisostere for several common chemical motifs.

The unique electronic and structural characteristics of the cyclopropane ring, including its "bent" bonds which confer a degree of π-character, allow it to serve as a bioisosteric replacement for various groups. For example, the cyclopropane ring can mimic the steric and electronic properties of a gem-dimethyl group or an alkene. Its rigid nature also makes it a suitable replacement for a phenyl ring in certain contexts, offering a three-dimensional, non-aromatic alternative that can improve properties such as metabolic stability by blocking sites of oxidative metabolism. wikipedia.org

In the context of this compound, the entire diamino-cyclopropane scaffold can be considered as a bioisosteric replacement for other diamine-containing linkers or scaffolds. For instance, it could replace a flexible ethylenediamine (B42938) or propanediamine linker, thereby introducing conformational rigidity. This can be particularly advantageous in cases where a specific spatial arrangement of the amino groups is required for optimal interaction with a biological target.

Below is a table summarizing potential bioisosteric replacements that can be considered for the cyclopropane motif present in this compound:

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| gem-Dimethyl group | Cyclopropane ring | Similar steric bulk, introduces rigidity. |

| Alkene | Cyclopropane ring | Mimics sp2 character, improves metabolic stability. |

| Phenyl ring | Substituted cyclopropane | Provides a 3D, non-aromatic scaffold, can improve solubility and metabolic profile. |

| Flexible diamine linker (e.g., ethylenediamine) | 1,1-Diaminocyclopropane core | Introduces conformational constraint, defines spatial orientation of amino groups. |

The application of this compound as a bioisosteric replacement would be highly dependent on the specific molecular context and the desired biological outcome. However, the inherent properties of the cyclopropane ring make it a valuable tool for medicinal chemists seeking to fine-tune the properties of a lead compound.

Development of Conformationally Restricted Analogues

A key strategy in medicinal chemistry to enhance the potency and selectivity of a drug candidate is the introduction of conformational restriction. By reducing the number of accessible conformations of a flexible molecule, it is possible to pre-organize the molecule into its bioactive conformation, which can lead to a more favorable binding entropy upon interaction with its biological target. The rigid cyclopropane ring of this compound makes it an excellent building block for the synthesis of conformationally restricted analogues of known bioactive molecules.

While direct studies on this compound itself are limited, the principle has been demonstrated with closely related structures. For example, a conformationally restricted analogue of histamine, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, was designed and synthesized to be a highly selective agonist for the histamine H3 receptor. In this case, the cyclopropane ring was used to lock the relative orientation of the aminoethyl and imidazole (B134444) groups, mimicking a specific conformation of the natural ligand, histamine. This conformational restriction was shown to be highly effective in improving the specific binding to the target receptor.

The general approach for utilizing this compound to create conformationally restricted analogues would involve its incorporation into a known bioactive scaffold, replacing a more flexible portion of the molecule. The two primary amine groups provide versatile handles for synthetic elaboration, allowing for the attachment of various pharmacophoric elements.

The table below illustrates the potential of using the this compound scaffold to generate conformationally restricted analogues of flexible bioactive molecules.

| Flexible Bioactive Molecule | Potential Conformationally Restricted Analogue using this compound | Rationale |

| A molecule with a flexible diamine linker | An analogue where the flexible linker is replaced by the 1,1-diaminocyclopropane core of this compound. | The rigid cyclopropane ring restricts the spatial orientation of the attached pharmacophores, potentially increasing binding affinity and selectivity. |

| A molecule with two pharmacophores connected by a flexible chain | An analogue where the two pharmacophores are attached to the two amine groups of this compound. | The defined geometry of the cyclopropane scaffold fixes the distance and relative orientation of the pharmacophores, mimicking a specific bioactive conformation. |

The development of such conformationally restricted analogues is a powerful strategy to improve the pharmacological profile of a lead compound, and this compound represents a valuable and readily available building block for this purpose.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Aminoethyl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., benzyl chloride derivatives) followed by amine group introduction. For example, a two-step process may include:

Cyclopropanation : Using cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene .

Amine Functionalization : Palladium-catalyzed carbonylation or reductive amination to install the aminoethyl group, with temperature control (0–25°C) and inert atmospheres critical for minimizing side reactions .

- Optimization : Yield and purity depend on catalyst choice (e.g., Pd for C–N bond formation), solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclopropanation or over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aminoethyl group signals (δ 2.5–3.5 ppm). Coupling constants (J = 5–8 Hz) confirm cyclopropane geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₁₀N₂: 98.11 g/mol) and fragments (e.g., loss of NH₂CH₂ group) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming strain in the cyclopropane ring .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

- Methodological Answer : The strained cyclopropane ring increases reactivity, particularly under acidic or basic conditions.

- Acidic Conditions : Protonation of the amine group may destabilize the ring, leading to ring-opening via electrophilic attack (e.g., H⁺ at cyclopropane carbons). Stability assays in HCl (pH 1–3) show degradation above 40°C .

- Basic Conditions : Deprotonation of the amine reduces ring strain resistance. Buffered solutions (pH 8–10) at 25°C demonstrate slower degradation compared to acidic media .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., histamine H₃ or neurotransmitter transporters). The aminoethyl group’s flexibility and cyclopropane’s rigidity are key variables .

- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation models). For example, cyclopropane’s strain may enhance binding entropy in hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., fluorine or chloro groups) with antagonistic activity, as seen in analogous H₃ receptor ligands .

Q. What strategies improve the pharmacokinetic profile of this compound for CNS-targeted drug development?

- Methodological Answer :

- Lipophilicity Modulation : Introducing polar groups (e.g., –OH or –F) on the cyclopropane ring increases blood-brain barrier (BBB) penetration. LogP values <2.5 are optimal .

- Prodrug Design : Esterification of the amine group enhances solubility. Hydrolysis in vivo regenerates the active compound .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., using human liver microsomes) identify metabolic hotspots. Fluorine substitution reduces oxidative degradation .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) affect biological activity?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., –F, –Cl) : Enhance binding to serotonin receptors (e.g., 5-HT₆) by increasing electrophilicity. For example, 1-(4-Chloro-2-fluorophenyl) derivatives show 10-fold higher affinity than non-halogenated analogs .

- Steric Hindrance : Bulky groups (e.g., adamantyl) reduce off-target interactions but may lower solubility. Comparative studies using SPR or ITC quantify binding thermodynamics .

- Ring Expansion : Replacing cyclopropane with cyclopentane decreases strain but reduces conformational restriction, impacting target selectivity .

Data Contradictions and Resolutions

- Synthesis Yields : reports palladium-catalyzed methods achieving >80% yields, while notes ~60% yields for similar routes. This discrepancy may arise from differences in precursor purity or catalyst loading. Researchers should optimize protocols via DoE (Design of Experiments) .

- Biological Activity : Fluorinated derivatives in show higher receptor affinity than non-fluorinated analogs in . This highlights the need for systematic SAR studies to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.